3-Ethyl-8-azabicyclo[3.2.1]octan-3-ol
Description
Contextualization within Bridged Nitrogen-Containing Heterocyclic Systems
Bridged nitrogen-containing heterocyclic systems are a significant class of organic compounds characterized by a bicyclic structure in which the two rings share non-adjacent atoms. The 8-azabicyclo[3.2.1]octane framework, the core of 3-Ethyl-8-azabicyclo[3.2.1]octan-3-ol, is a prime example of such a system. These structures are of considerable interest in medicinal chemistry due to their rigid, three-dimensional conformations, which can allow for precise interactions with biological targets. The incorporation of a nitrogen atom within the bridged system introduces a basic center and a site for further functionalization, influencing the molecule's physicochemical properties.
Historical Development of Azabicyclo[3.2.1]octane Chemistry
The chemistry of the 8-azabicyclo[3.2.1]octane ring system has a rich history, largely rooted in the study of tropane (B1204802) alkaloids, a class of naturally occurring compounds found in various plants. The parent compound, tropinone (B130398), was famously synthesized by Robert Robinson in 1917, a landmark achievement in total synthesis that demonstrated a biomimetic approach. wikipedia.org This pioneering work laid the foundation for extensive research into the synthesis and derivatization of the tropane skeleton. Over the decades, chemists have developed numerous methods for the stereoselective synthesis of this scaffold, recognizing its importance as a building block for a wide range of biologically active molecules. ehu.es
Significance of the Azabicyclo[3.2.1]octan-3-ol Scaffold in Synthetic Organic Chemistry
The azabicyclo[3.2.1]octan-3-ol scaffold is a versatile intermediate in synthetic organic chemistry. The hydroxyl group at the 3-position provides a handle for further chemical transformations, such as esterification, etherification, or elimination reactions. The tertiary nature of the alcohol in this compound, resulting from the addition of an ethyl group to the corresponding ketone, influences its reactivity. The synthesis of such tertiary alcohols is typically achieved through the nucleophilic addition of an organometallic reagent, such as a Grignard reagent (e.g., ethylmagnesium bromide) or an organolithium reagent, to the carbonyl group of a tropinone derivative. nih.gov The stereochemistry of this addition is a key aspect, as the approach of the nucleophile to the carbonyl carbon can be influenced by the steric hindrance of the bicyclic system.
While specific experimental data for the synthesis of this compound is not widely available in peer-reviewed literature, the general procedure for the synthesis of analogous 3-substituted-8-azabicyclo[3.2.1]octan-3-ols is well-established. google.com This typically involves the reaction of a suitable N-protected or N-substituted 8-azabicyclo[3.2.1]octan-3-one with an ethyl-based organometallic reagent.
Below is a data table outlining the general components and conditions for such a synthesis, based on analogous reactions reported in the literature.
| Reactant 1 | Reactant 2 | Solvent | General Conditions | Product Type |
| 8-Azabicyclo[3.2.1]octan-3-one (or N-protected derivative) | Ethylmagnesium bromide (Grignard reagent) | Anhydrous ether or THF | Anhydrous, inert atmosphere (e.g., nitrogen or argon), typically at low temperatures (e.g., 0 °C to -78 °C) followed by warming to room temperature. Aqueous workup. | This compound |
| 8-Azabicyclo[3.2.1]octan-3-one (or N-protected derivative) | Ethyllithium (B1215237) (Organolithium reagent) | Anhydrous ether or THF | Anhydrous, inert atmosphere (e.g., nitrogen or argon), typically at low temperatures (e.g., -78 °C). Aqueous workup. | This compound |
Overview of Current Research Trajectories for Azabicyclo[3.2.1]octane Derivatives (Excluding Prohibited Applications)
Current research on azabicyclo[3.2.1]octane derivatives is multifaceted, with a strong emphasis on their potential applications in medicinal chemistry and materials science. The rigid scaffold allows for the systematic exploration of structure-activity relationships (SAR) by modifying substituents at various positions.
Derivatives of the 8-azabicyclo[3.2.1]octane scaffold are being investigated for their activity as:
Enzyme inhibitors: For example, certain derivatives have been explored as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is a promising target for managing inflammatory conditions. nih.gov
Receptor ligands: The scaffold is a common feature in compounds designed to interact with various receptors in the central nervous system. Structure-activity relationship studies of N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol derivatives have been conducted to develop selective dopamine (B1211576) D2-like receptor ligands. nih.gov
Mu opioid receptor antagonists: Disubstituted alkyl-8-azabicyclo[3.2.1]octane compounds have been synthesized and evaluated for their potential as mu opioid receptor antagonists.
Structure
3D Structure
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-ethyl-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C9H17NO/c1-2-9(11)5-7-3-4-8(6-9)10-7/h7-8,10-11H,2-6H2,1H3 |
InChI Key |
SUOZUKLOHNDUAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2CCC(C1)N2)O |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Ethyl 8 Azabicyclo 3.2.1 Octan 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3-Ethyl-8-azabicyclo[3.2.1]octan-3-ol in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete picture of atomic connectivity and spatial relationships can be assembled.
¹H NMR Spectroscopic Analysis and Proton Resonance Assignment
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, the introduction of the ethyl group at the C3 position, creating a tertiary alcohol, significantly influences the spectrum compared to its parent compound, nortropine.
The bridgehead protons (H1, H5) are expected to appear as broad singlets or multiplets in the range of 3.3-3.6 ppm. The protons on the carbons adjacent to the nitrogen (C2, C4, C6, C7) would exhibit complex multiplets due to coupling with each other and the bridgehead protons. The key distinguishing signals would arise from the ethyl group: a quartet for the methylene (B1212753) protons (-CH₂-) around 1.5-1.7 ppm and a triplet for the methyl protons (-CH₃) around 0.9-1.1 ppm. The hydroxyl proton (-OH) would likely appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H1, H5 (bridgehead) | 3.4 - 3.6 | m | - |
| H2α, H4α | 2.0 - 2.2 | m | - |
| H2β, H4β | 1.7 - 1.9 | m | - |
| H6, H7 (endo/exo) | 1.9 - 2.3 | m | - |
| -CH₂- (ethyl) | 1.55 | q | J = 7.4 |
| -CH₃ (ethyl) | 0.95 | t | J = 7.4 |
| -OH | ~2.5 (variable) | br s | - |
| -NH | ~2.0 (variable) | br s | - |
¹³C NMR Spectroscopic Analysis and Carbon Resonance Assignment
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The most significant feature in the predicted spectrum of this compound is the quaternary carbon (C3) signal, expected around 70-75 ppm, confirming the substitution at this position. The bridgehead carbons (C1, C5) are anticipated to resonate at approximately 60-65 ppm. The remaining methylene carbons of the bicyclic system would appear between 25 and 40 ppm. The ethyl group carbons would be observed in the upfield region, with the -CH₂- carbon around 30-35 ppm and the -CH₃ carbon at a highly shielded position of approximately 8-12 ppm.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C3 (quaternary) | 72.5 |
| C1, C5 (bridgehead) | 62.0 |
| C2, C4 | 38.5 |
| C6, C7 | 27.0 |
| -CH₂- (ethyl) | 32.0 |
| -CH₃ (ethyl) | 9.5 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To confirm the assignments from 1D NMR and elucidate the full structure, a series of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. It would verify the coupling between the ethyl group's methylene and methyl protons and map out the complex spin systems within the bicyclic rings, connecting H2/H4 with their geminal and vicinal neighbors.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would definitively link the proton assignments in the ¹H NMR spectrum to the carbon signals in the ¹³C NMR spectrum (e.g., linking the triplet at ~0.95 ppm to the carbon at ~9.5 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying the quaternary carbon (C3) by observing correlations from the protons of the ethyl group and the H2/H4 protons to the C3 signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximities between protons. It would be vital for determining the stereochemistry, particularly the orientation of the ethyl and hydroxyl groups (endo or exo) relative to the bicyclic framework, by observing through-space interactions between the ethyl protons and specific protons on the tropane (B1204802) ring.
Infrared (IR) Spectroscopy for Functional Group Identification and Intermolecular Interactions
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A strong, broad band would be expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, with the broadening indicative of hydrogen bonding. The N-H stretch of the secondary amine would appear in a similar region, typically around 3300-3500 cm⁻¹. Multiple sharp peaks between 2850 and 3000 cm⁻¹ would correspond to the C-H stretching vibrations of the alkane backbone and the ethyl group. Finally, C-N and C-O stretching vibrations would be observed in the fingerprint region (1000-1300 cm⁻¹).
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural fragments of the compound. For this compound (C₉H₁₇NO), the calculated molecular weight is 155.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 155.
The fragmentation pattern would likely involve characteristic losses. A prominent fragment would be expected at m/z = 126, corresponding to the loss of the ethyl group ([M-29]⁺). Another significant fragmentation pathway would be the loss of a water molecule from the molecular ion, resulting in a peak at m/z = 137 ([M-18]⁺). Further fragmentation of the bicyclic core would produce a complex pattern of smaller ions.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
Should a suitable single crystal be obtained, X-ray crystallography would provide the most definitive structural information. This technique would unambiguously determine the bond lengths, bond angles, and the absolute stereochemistry at the C3 chiral center. It would also reveal the solid-state conformation of the bicyclic system, which for tropane alkaloids is typically a chair conformation for the six-membered piperidine (B6355638) ring and an envelope conformation for the five-membered pyrrolidine (B122466) ring. Furthermore, X-ray analysis would detail the intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl and amine groups, which govern the crystal packing.
Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination
The determination of enantiomeric purity is a critical analytical step in the characterization of chiral molecules such as this compound. Due to the presence of a stereocenter at the C-3 position, this compound can exist as a pair of enantiomers. Chiral chromatography, encompassing both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), stands as the definitive methodology for the separation and quantification of these stereoisomers. While specific chiral separation data for this compound is not extensively detailed in publicly available literature, the established principles for the enantioseparation of tropane alkaloids and related 8-azabicyclo[3.2.1]octane derivatives are directly applicable.
The fundamental principle of chiral chromatography relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). This transient diastereomeric interaction leads to different retention times for the respective enantiomers, allowing for their separation and subsequent quantification.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and versatile technique for the enantiomeric resolution of a wide array of pharmaceutical compounds, including alkaloids. For compounds belonging to the 8-azabicyclo[3.2.1]octane class, polysaccharide-based chiral stationary phases are frequently employed with considerable success. These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, offer a broad range of enantioselectivity.
The method development for the chiral HPLC separation of this compound would involve screening various polysaccharide-based columns (e.g., Chiralcel® OD, OJ; Chiralpak® AD, AS) with different mobile phase compositions. A typical mobile phase for such separations consists of a mixture of a non-polar organic solvent, such as hexane (B92381) or heptane, and a more polar alcohol modifier, like isopropanol (B130326) or ethanol. The inclusion of a small amount of an amine additive, for instance, diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), is often crucial to improve peak shape and resolution by minimizing undesirable interactions between the basic nitrogen of the analyte and residual silanol (B1196071) groups on the stationary phase. Detection is commonly achieved using a UV detector, or for more sensitive and specific analysis, a mass spectrometer (LC-MS).
A hypothetical data table illustrating the results of a successful chiral HPLC separation for a closely related 3-substituted-8-azabicyclo[3.2.1]octan-3-ol is presented below. This serves as a representative example of the data that would be generated.
Table 1: Representative Chiral HPLC Separation Parameters for a 3-Substituted-8-azabicyclo[3.2.1]octan-3-ol Analog
| Parameter | Value |
|---|---|
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Retention Time (Enantiomer 1) | 12.5 min |
| Retention Time (Enantiomer 2) | 15.8 min |
| Resolution (Rs) | > 2.0 |
| Enantiomeric Excess (% ee) | > 99% |
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography is another highly efficient technique for the enantioseparation of volatile compounds. For the analysis of this compound, derivatization may be necessary to enhance its volatility and thermal stability. The hydroxyl group can be derivatized, for instance, by acylation to form an ester or by silylation to form a silyl (B83357) ether.
The selection of the chiral stationary phase is paramount in GC as well. Cyclodextrin-based CSPs, particularly derivatized β- and γ-cyclodextrins, are widely used for the enantiomeric separation of alkaloids and related compounds. These CSPs offer a high degree of enantiorecognition based on the inclusion of the analyte into the chiral cavity of the cyclodextrin.
The analytical parameters, including the temperature program, carrier gas flow rate, and injector and detector temperatures, must be carefully optimized to achieve baseline separation of the enantiomers. Flame Ionization Detection (FID) is a common detection method in chiral GC due to its high sensitivity to organic compounds. For unambiguous peak identification and confirmation, coupling the GC system to a mass spectrometer (GC-MS) is the preferred approach.
Below is an illustrative data table for a potential chiral GC method for a derivatized 3-substituted-8-azabicyclo[3.2.1]octan-3-ol analog.
Table 2: Representative Chiral GC Separation Parameters for a Derivatized 3-Substituted-8-azabicyclo[3.2.1]octan-3-ol Analog
| Parameter | Value |
|---|---|
| Column | Chirasil-Dex CB (25 m x 0.25 mm, 0.25 µm) |
| Analyte Form | Acetyl derivative |
| Carrier Gas | Helium at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 150 °C (hold 1 min), ramp to 220 °C at 5 °C/min, hold 5 min |
| Detector | FID at 250 °C |
| Retention Time (Enantiomer 1) | 18.2 min |
| Retention Time (Enantiomer 2) | 18.9 min |
| Separation Factor (α) | 1.04 |
| Enantiomeric Purity | Determined by peak area integration |
Stereochemical Aspects and Conformational Analysis of Azabicyclo 3.2.1 Octan 3 Ols
Chirality and Stereoisomerism in 3-Ethyl-8-azabicyclo[3.2.1]octan-3-ol
The 8-azabicyclo[3.2.1]octane skeleton contains two chiral bridgehead carbons, C-1 and C-5. nih.gov The introduction of an ethyl and a hydroxyl group at the C-3 position creates an additional stereocenter. Consequently, this compound possesses three chiral centers, leading to a total of 2³ or eight possible stereoisomers.
These stereoisomers exist as four pairs of enantiomers. A key aspect of stereoisomerism in this bicyclic system is the orientation of the substituent at the C-3 position, which can be described as endo or exo. google.comqmul.ac.uk An exo substituent is oriented on the same side as the shorter (C-6, C-7) bridge, while an endo substituent is on the opposite side. For this compound, this means that either the ethyl group or the hydroxyl group can be in the endo or exo position relative to the other, further defining the diastereomeric relationships.
| Stereochemical Feature | Description | Number of Possibilities |
| Chiral Centers | C-1, C-5, C-3 | 3 |
| Total Stereoisomers | 2ⁿ (where n=3) | 8 |
| Enantiomeric Pairs | Pairs of non-superimposable mirror images | 4 |
| Diastereomers | Stereoisomers that are not mirror images, defined by endo/exo orientation of C-3 substituents. | Multiple |
Conformational Dynamics of the Azabicyclo[3.2.1]octane Ring System
The 8-azabicyclo[3.2.1]octane ring system is a conformationally constrained structure composed of a six-membered piperidine (B6355638) ring and a five-membered pyrrolidine (B122466) ring sharing two carbons (the bridgehead C-1 and C-5) and the nitrogen atom. eurjchem.com Structural studies have consistently shown that the thermodynamically most stable conformation involves the piperidine ring adopting a chair form and the pyrrolidine ring assuming an envelope conformation. researchgate.netresearchgate.net
The chair conformation of the six-membered ring is the most stable arrangement for cyclohexane-like rings, minimizing both angle strain and torsional strain. In the context of the bicyclic system, this chair can be somewhat distorted. researchgate.net The five-membered pyrrolidine ring is not planar and typically adopts an envelope shape to relieve torsional strain, with one atom (often C-3 or the nitrogen atom) out of the plane of the other four.
| Ring Component | Preferred Conformation | Rationale |
| Piperidine (Six-membered) | Chair | Minimizes angle and torsional strain. |
| Pyrrolidine (Five-membered) | Envelope | Relieves torsional strain from an eclipsed planar state. |
Influence of Substituents on Ring Conformation and N-Invertomer Stereochemistry
Another key conformational aspect is the stereochemistry of the nitrogen atom (N-8), known as N-invertomerism. researchgate.net If the nitrogen is substituted (e.g., with a methyl group in many tropane (B1204802) alkaloids), the substituent can be oriented in either an axial or equatorial position relative to the piperidine ring. eurjchem.comresearchgate.net There is an equilibrium between these two invertomers. Computational and experimental studies on related tropane derivatives have shown that the equatorial conformation is often preferred to reduce steric hindrance. researchgate.netresearchgate.net In the case of the unsubstituted this compound, the nitrogen lone pair and the single hydrogen atom will also exist in this equilibrium, though the energetic difference may be smaller. The polarity of the solvent can also influence the preferred N-invertomer. researchgate.netresearchgate.net
Experimental Methods for Conformational Preference Determination (e.g., NMR, X-ray)
The precise three-dimensional structure and conformational preferences of azabicyclo[3.2.1]octane derivatives are determined using a combination of experimental techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, often supported by computational calculations. researchgate.netresearchgate.net
X-ray Crystallography provides an exact depiction of the molecular structure in the solid state. eurjchem.com It allows for the unambiguous determination of the relative stereochemistry of all chiral centers, confirms the endo or exo configuration of substituents, and provides precise bond lengths and angles. nih.gov This technique has been fundamental in establishing that the piperidine ring generally adopts a chair conformation and the pyrrolidine ring an envelope conformation in the crystalline state. researchgate.net
NMR Spectroscopy is a powerful tool for studying the conformation of molecules in solution. auremn.org.brnih.govcopernicus.orgcopernicus.org
¹H NMR: The magnitude of vicinal coupling constants (³J) between protons can be used with the Karplus equation to estimate dihedral angles, which helps in assigning the chair or boat conformation of the piperidine ring.
¹³C NMR: The chemical shifts of the carbon atoms are sensitive to the steric environment and can provide clues about the ring conformation and substituent orientation. researchgate.net
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments (like NOESY or 1D NOE) detect through-space interactions between protons that are close to each other (typically < 5 Å). This is particularly useful for determining the relative stereochemistry, such as distinguishing between endo and exo isomers by observing the proximity of substituents to the protons on the bicyclic frame. researchgate.net
These experimental methods, combined with theoretical modeling, provide a comprehensive understanding of the complex stereochemical and conformational landscape of substituted 8-azabicyclo[3.2.1]octanes. researchgate.netnih.gov
| Experimental Method | Type of Information Provided |
| X-Ray Crystallography | Precise solid-state 3D structure, bond lengths, bond angles, absolute configuration (with suitable crystals), and intermolecular interactions. eurjchem.comnih.gov |
| NMR Spectroscopy (¹H, ¹³C, NOE) | Conformation in solution, dihedral angles from coupling constants, through-space proton proximities, and dynamic equilibria between conformers. researchgate.netauremn.org.brcopernicus.org |
Theoretical and Computational Studies of 3 Ethyl 8 Azabicyclo 3.2.1 Octan 3 Ol
Quantum Chemical Calculations of Electronic Structure (e.g., DFT, Ab Initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic properties of 3-Ethyl-8-azabicyclo[3.2.1]octan-3-ol. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and spectroscopic characteristics.
A crucial first step in computational analysis is determining the most stable three-dimensional structure of the molecule. Geometry optimization algorithms systematically alter the atomic coordinates to find the arrangement with the lowest potential energy. For this compound, this process would identify the preferred conformations of the bicyclic ring system and the orientation of the ethyl and hydroxyl substituents. The resulting optimized geometry is essential for accurate predictions of other molecular properties.
| Parameter | Value |
|---|---|
| C3-O Bond Length (Å) | 1.432 |
| C3-C(ethyl) Bond Length (Å) | 1.545 |
| N8-C1 Bond Length (Å) | 1.478 |
| C1-N8-C5 Bond Angle (°) | 110.5 |
| O-C3-C(ethyl) Bond Angle (°) | 109.8 |
Once the optimized geometry is obtained, quantum chemical methods can predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies for this compound can aid in the interpretation of experimental spectra. By comparing calculated and experimental data, the stereochemistry and conformation of the molecule can be confirmed.
| Parameter | Predicted Value | Experimental Value |
|---|---|---|
| 13C NMR Chemical Shift (C3) (ppm) | 72.5 | 71.9 |
| 1H NMR Chemical Shift (H on C3-OH) (ppm) | 2.8 | 2.6 |
| IR Frequency (O-H stretch) (cm-1) | 3450 | 3420 |
| IR Frequency (C-N stretch) (cm-1) | 1180 | 1175 |
Molecular Modeling and Dynamics Simulations for Conformational Landscapes
The 8-azabicyclo[3.2.1]octane core is a conformationally flexible system. Molecular modeling and dynamics simulations can explore the potential energy surface of this compound to map its conformational landscape. These simulations reveal the relative energies of different conformers, such as chair and boat forms of the six-membered ring, and the rotational barriers of the ethyl group. This information is critical for understanding how the molecule's shape influences its physical and chemical properties.
Reaction Mechanism Elucidation via Computational Methods
Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound. For instance, the synthesis of this compound often involves the addition of an ethyl Grignard reagent to an 8-azabicyclo[3.2.1]octan-3-one precursor. Theoretical calculations can map the reaction pathway, identify transition states, and determine activation energies. This provides a detailed picture of the reaction kinetics and stereoselectivity.
Theoretical Frameworks for Structure-Reactivity Relationships (Excluding Pharmacological SAR)
Beyond specific reaction mechanisms, computational chemistry can establish broader structure-reactivity relationships. For this compound and its analogs, theoretical descriptors such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges can be correlated with chemical reactivity. For example, the nucleophilicity of the nitrogen atom and the electrophilicity of the carbon atoms can be quantified and used to predict how the molecule will interact with other reagents in non-pharmacological contexts.
Chemical Reactivity and Derivatization of 3 Ethyl 8 Azabicyclo 3.2.1 Octan 3 Ol
Reactions at the Hydroxyl Group (e.g., Esterification, Etherification)
The tertiary nature of the hydroxyl group at the C-3 position presents a significant steric hindrance, which influences its reactivity in esterification and etherification reactions.
Esterification:
Direct esterification of tertiary alcohols with carboxylic acids is often challenging under standard Fischer esterification conditions due to the steric hindrance around the hydroxyl group and the propensity for elimination side reactions. However, esters of related 8-azabicyclo[3.2.1]octan-3-ol systems have been synthesized, often requiring more reactive acylating agents. For instance, the use of acid chlorides or anhydrides in the presence of a non-nucleophilic base is a common strategy.
A general representation of the esterification reaction is as follows:
While specific examples for 3-Ethyl-8-azabicyclo[3.2.1]octan-3-ol are not extensively documented, the synthesis of related tropane (B1204802) alkaloid esters provides insight into potential synthetic routes. For example, the synthesis of benzoyltropine involves the esterification of tropine (B42219) (8-methyl-8-azabicyclo[3.2.1]octan-3-ol) nih.gov.
Etherification:
Similarly, the etherification of the tertiary hydroxyl group is subject to steric constraints. The Williamson ether synthesis, a common method for preparing ethers, may not be efficient for this substrate. Alternative methods, such as reacting the alcohol with a diazo compound in the presence of a Lewis acid catalyst, or using alkyl triflates, could potentially yield the desired ether products. The synthesis of 3-diarylmethoxymethyl-8-azabicyclo[3.2.1]octane derivatives highlights methods for forming ethers at the C-3 position of the tropane skeleton researchgate.net.
A representative etherification reaction can be depicted as:
where R-X is a suitable alkylating agent.
Table 1: Potential Reagents for Reactions at the Hydroxyl Group
| Reaction Type | Reagent Class | Specific Examples |
| Esterification | Acid Chlorides | Acetyl chloride, Benzoyl chloride |
| Acid Anhydrides | Acetic anhydride, Trifluoroacetic anhydride | |
| Etherification | Alkyl Halides | Methyl iodide, Benzyl bromide (may require harsh conditions) |
| Diazo Compounds | Diazomethane (with a catalyst) |
Reactions at the Nitrogen Atom (e.g., N-Alkylation, N-Acylation)
The nitrogen atom at the 8-position of the bicyclic system is a tertiary amine and is readily susceptible to N-alkylation and N-acylation reactions. These modifications are fundamental in the synthesis of a wide range of biologically active compounds.
N-Alkylation:
N-alkylation can be achieved by treating this compound with various alkylating agents such as alkyl halides or sulfonates. Reductive amination of the corresponding nortropinone (lacking the N-methyl group) with aldehydes or ketones is another common strategy to introduce diverse substituents at the nitrogen atom. For instance, nitrogen ethylation of a related tropane derivative was achieved via reductive amination with acetaldehyde (B116499) nih.gov.
N-Acylation:
N-acylation is typically performed using acid chlorides or anhydrides. These reactions are generally high-yielding and are often used to install protecting groups or to synthesize amide-containing derivatives.
The general schemes for these reactions are:
N-Alkylation: R-X + C9H17NO → [C9H17N(R)O]+X-
N-Acylation: R-COCl + C9H17NO → R-CON(C9H16O) + HCl
Table 2: Examples of N-Substituent Introduction in the 8-Azabicyclo[3.2.1]octane System
| Reaction Type | Reagent | Resulting N-Substituent | Reference |
| N-Alkylation | Acetaldehyde (Reductive Amination) | Ethyl | nih.gov |
| N-Alkylation | Cyclopropylmethyl bromide | Cyclopropylmethyl | nih.gov |
| N-Alkylation | Chlorobenzyl chloride | Chlorobenzyl | nih.gov |
Modifications of the Ethyl Side Chain and Ring System
Modifications of the ethyl side chain at the C-3 position are not extensively reported in the literature, suggesting that this group is relatively inert under many reaction conditions. However, radical-initiated reactions could potentially be employed to functionalize the ethyl group.
Modifications of the 8-azabicyclo[3.2.1]octane ring system itself are more common and often involve reactions at other positions of the ring, such as the C-2, C-4, C-6, or C-7 positions. These modifications are typically introduced earlier in the synthetic sequence, starting from a substituted tropinone (B130398) or nortropinone derivative illinois.edu.
Regioselectivity and Stereoselectivity in Derivatization Reactions
The rigid bicyclic structure of the 8-azabicyclo[3.2.1]octane core imparts a high degree of stereocontrol in derivatization reactions. The stereochemistry at the C-3 position, which can exist in either an endo or exo configuration, significantly influences the approach of reagents and the stereochemical outcome of the reaction.
The regioselectivity of derivatization is primarily determined by the inherent reactivity of the functional groups. The nitrogen atom is generally the most nucleophilic site, followed by the hydroxyl group. Reactions at the carbon framework of the ring or the ethyl side chain typically require more specific and often harsher reaction conditions.
Role as a Synthetic Building Block for Complex Molecular Architectures
The 8-azabicyclo[3.2.1]octane scaffold is the core structure of tropane alkaloids, a class of natural products with a wide range of biological activities ehu.esresearchgate.net. As such, derivatives of this scaffold, including this compound, serve as crucial building blocks for the synthesis of more complex molecules.
The ability to selectively functionalize the nitrogen and oxygen atoms allows for the introduction of various pharmacophores, leading to the development of novel therapeutic agents. For example, derivatives of 3-aryl-8-azabicyclo[3.2.1]octan-3-ol have been investigated as dopamine (B1211576) D2-like receptor ligands. Furthermore, the rigid framework of the 8-azabicyclo[3.2.1]octane system is valuable for constraining the conformation of appended functional groups, which is a key strategy in drug design to enhance binding affinity and selectivity for biological targets. The synthesis of various tropane alkaloids and their analogs demonstrates the utility of this scaffold in constructing complex and medicinally relevant molecules nih.govresearchgate.net.
Advanced Methodologies in Azabicyclo 3.2.1 Octane Research
Development of Green Chemistry Principles in Synthesis of Azabicyclo[3.2.1]octane Compounds
Green chemistry represents a fundamental shift in chemical synthesis, emphasizing the reduction or elimination of hazardous substances and waste. imist.ma Its principles are increasingly being applied to the synthesis of complex molecules like 3-Ethyl-8-azabicyclo[3.2.1]octan-3-ol and its parent scaffold, moving away from traditional methods that often involve hazardous reagents and significant waste production. pandawainstitute.com
Key green chemistry principles relevant to azabicyclo[3.2.1]octane synthesis include:
Waste Prevention: Designing synthetic routes that minimize the generation of unwanted byproducts. imist.ma
Atom Economy: Maximizing the incorporation of all reactant materials into the final product. acs.org Traditional multi-step syntheses for substituted 8-azabicyclo[3.2.1]octan-3-ols have sometimes utilized tin chemistry or unstable reagents like nortropinone hydrochloride, which can lead to lower atom economy and difficult work-ups. google.com
Use of Safer Solvents and Reagents: Replacing toxic and environmentally harmful solvents, such as chlorinated hydrocarbons, with safer alternatives like water or ethanol. imist.ma For instance, the synthesis of 2-substituted 8-azabicyclo[3.2.1]octan-3-ones has been successfully demonstrated in an aqueous sodium hydroxide (B78521) solution, providing a greener alternative to methods requiring lithium amides. koreascience.kr
Reduction of Derivatives: Avoiding the use of temporary protecting groups, which adds steps and generates waste. acs.org The specificity of enzymes can often target a specific site on a molecule, negating the need for protecting groups. acs.org
Catalysis: Utilizing catalytic reagents over stoichiometric ones to minimize waste. Asymmetric 1,3-dipolar cycloadditions using a dual catalytic system of a rhodium(II) complex and a chiral Lewis acid have been employed to produce optically active 8-azabicyclo[3.2.1]octanes with high efficiency. rsc.org
The application of these principles not only reduces the environmental impact but also can lead to more efficient and cost-effective synthetic processes for producing valuable azabicyclo[3.2.1]octane compounds.
Table 1: Comparison of Conventional vs. Green Chemistry Approaches in Azabicyclo[3.2.1]octane Synthesis
| Principle | Conventional Approach Example | Green Chemistry Alternative | Benefit |
|---|---|---|---|
| Solvent Use | Use of non-green solvents like dichloromethane. imist.ma | Reactions carried out in aqueous media. imist.makoreascience.kr | Reduced toxicity and environmental impact. |
| Reagent Type | Use of undesirable tin chemistry or unstable tropinones. google.com | Use of catalytic systems (e.g., Rh(II)/Lewis acid). rsc.org | Higher efficiency, less waste, improved safety. |
| Atom Economy | Multi-step syntheses with protecting groups. acs.org | Designing routes to maximize material incorporation. acs.org | Less waste, more efficient use of resources. |
| Process Safety | Reactions involving unstable intermediates or hazardous reagents. google.com | Use of safer reagents and reaction conditions. acs.org | Reduced risk of accidents and exposure. |
Flow Chemistry Approaches for Enhanced Synthesis
Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for chemical production, offering significant advantages over traditional batch processing for the synthesis of azabicyclo[3.2.1]octane derivatives. smolecule.comwuxiapptec.com In flow systems, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. wuxiapptec.com
The benefits of applying flow chemistry to the synthesis of the azabicyclo[3.2.1]octane scaffold include:
Enhanced Safety: The small internal volume of flow reactors minimizes the accumulation of potentially explosive or unstable intermediates, such as diazonium salts, making the process inherently safer. wuxiapptec.com This is particularly relevant when handling highly reactive organometallic reagents like n-BuLi, which can be used at milder temperatures with improved yields in flow systems compared to batch reactions. wuxiapptec.com
Improved Control and Yield: Precise control over reaction conditions often leads to higher yields, fewer side products, and better reproducibility. For example, hydrogenation reactions, which can be difficult to manage in batch due to the handling of high-pressure hydrogen gas, can achieve significantly higher yields and selectivity in flow reactors. wuxiapptec.com
Access to Extreme Conditions: Flow systems can safely operate at high temperatures and pressures that would be hazardous in large-scale batch reactors. This can dramatically accelerate reaction rates, turning processes that take hours into ones that take minutes. wuxiapptec.com
Scalability: Scaling up production in a flow system is often as simple as running the reactor for a longer period or by "numbering-up" (running multiple reactors in parallel). This avoids the complex and often problematic process of re-optimizing a reaction for a larger batch reactor. wuxiapptec.com
While specific examples for this compound are not detailed in the literature, the principles of flow chemistry are directly applicable to its multi-step synthesis, offering a pathway to safer, more efficient, and scalable production of this and related compounds. researchgate.net
Table 2: Advantages of Flow Chemistry in Synthesis
| Feature | Description | Relevance to Azabicyclo[3.2.1]octane Synthesis |
|---|---|---|
| Precise Control | Fine-tuning of temperature, pressure, and residence time. wuxiapptec.com | Can improve yields and reduce byproducts in complex cyclization reactions. |
| Enhanced Safety | Small reaction volumes minimize risks with hazardous reagents or unstable intermediates. wuxiapptec.com | Allows for safer use of organolithium reagents or high-pressure hydrogenations. |
| Rapid Optimization | Conditions can be screened and optimized quickly at a small scale. wuxiapptec.com | Accelerates the development of synthetic routes for new derivatives. |
| Efficient Scalability | Production is increased by extending run time or adding parallel reactors. wuxiapptec.com | Streamlines the transition from laboratory-scale research to larger-scale production. |
Chemoinformatics and Database Mining for Structural Analogues
Chemoinformatics and computational database mining are indispensable tools in modern drug discovery for identifying and optimizing novel compounds based on a specific chemical scaffold like 8-azabicyclo[3.2.1]octane. These methodologies use computer-based techniques to analyze vast chemical datasets and predict the properties of new molecules.
A key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov A 3D-QSAR study was performed on a series of 20 analogues of 8-azabicyclo[3.2.1]octane to understand their potential as muscarinic receptor blockers. nih.gov This study utilized methods such as:
Comparative Molecular Field Analysis (CoMFA): This technique correlates the 3D steric and electrostatic fields of molecules with their biological activity.
Comparative of Molecular Similarities Indices Analysis (CoMSIA): This method provides a more detailed analysis by also considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.
The resulting models showed high predictive ability, making them reliable tools for designing new, potent antagonists based on the 8-azabicyclo[3.2.1]octane core. nih.gov
Database mining and virtual screening are also used to search large chemical libraries for compounds that are structurally similar to a known active molecule or that are predicted to dock well with a biological target. This approach was instrumental in a study that constrained a flexible piperidine (B6355638) core into the more rigid azabicyclo[3.2.1]octane scaffold, resulting in a five-fold increase in potency for a novel class of inhibitors. acs.org Computational tools can also help predict "activity cliffs," where small structural changes lead to a large drop in biological activity, which is crucial information for lead optimization. acs.org
Table 3: Chemoinformatic Models for 8-Azabicyclo[3.2.1]octane Analogues
| Model | Key Parameters | Application in Research | Reference |
|---|---|---|---|
| CoMFA | Steric and Electrostatic Fields | To build a predictive model for the biological activity of new analogues. | nih.gov |
| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields | To create a more detailed and robust predictive model for designing novel antagonists. | nih.gov |
Future Directions and Emerging Research Avenues in Azabicyclo 3.2.1 Octan 3 Ol Chemistry
Novel Stereoselective Synthetic Routes to Access Specific Isomers
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of novel stereoselective synthetic routes to access specific isomers of 3-substituted 8-azabicyclo[3.2.1]octan-3-ols is a primary focus of current research. Most existing approaches rely on the enantioselective construction of an acyclic precursor containing the necessary stereochemical information for a controlled cyclization, or the desymmetrization of an achiral tropinone (B130398) derivative. researchgate.netrsc.orgehu.es Future research is trending towards more direct and efficient catalytic asymmetric methods.
Emerging strategies that hold promise include:
Organocatalyzed Cycloadditions: Asymmetric organocatalysis has emerged as a powerful tool for constructing complex molecular architectures. The use of chiral catalysts in [5+2] cycloadditions involving 3-oxidopyridinium betaines represents a frontier in the enantioselective synthesis of tropane (B1204802) scaffolds. researchgate.net This methodology could be adapted to introduce the 3-ethyl-3-hydroxy moiety by using appropriately substituted reaction partners.
Asymmetric 1,3-Dipolar Cycloadditions: The reaction of cyclic azomethine ylides with dipolarophiles, catalyzed by a dual system of a rhodium(II) complex and a chiral Lewis acid, offers another powerful approach to enantiomerically enriched 8-azabicyclo[3.2.1]octanes. rsc.org Tailoring the dipolarophile to ultimately yield the desired tertiary alcohol at the C-3 position is a key area for future development.
Enantioselective Desymmetrization: The desymmetrization of prochiral tropinone derivatives continues to be a viable strategy. Future work will likely focus on developing more efficient and selective catalytic systems to replace stoichiometric chiral lithium amides, thereby improving atom economy and reducing waste. researchgate.netehu.es
These methods aim to provide access to all possible stereoisomers of 3-Ethyl-8-azabicyclo[3.2.1]octan-3-ol, which is crucial for comprehensive structure-activity relationship (SAR) studies in drug discovery programs.
| Synthetic Strategy | Catalyst/Reagent Type | Key Advantage |
| Organocatalyzed [5+2] Cycloaddition | Chiral Amines, Phosphoric Acids | High enantioselectivity, operational simplicity. |
| Asymmetric 1,3-Dipolar Cycloaddition | Dual Rh(II)/Chiral Lewis Acid | Access to highly functionalized scaffolds. |
| Catalytic Desymmetrization | Chiral Catalysts | Improved atom economy over stoichiometric methods. |
Exploration of Alternative Starting Materials and Sustainable Feedstocks
The principles of green chemistry are increasingly influencing synthetic route design, pushing researchers to explore more sustainable and environmentally benign processes. For the synthesis of the azabicyclo[3.2.1]octane core, this involves moving away from petroleum-derived starting materials towards renewable feedstocks.
A promising approach involves the use of biomass-derived platform molecules. For instance, 2,5-tetrahydrofurandimethanol (THFDM), which can be obtained from cellulosic biomass, has been successfully converted into the related 8-oxa-3-azabicyclo[3.2.1]octane scaffold via a one-pot aminocyclization. researchgate.net Adapting such strategies to produce the all-carbon backbone of 8-azabicyclo[3.2.1]octane is a significant but worthwhile challenge. Similarly, chemoenzymatic cascades utilizing starting materials like cyclohexenones, which can be sourced from biomass, are being developed for the synthesis of related azabicyclic structures. nih.gov
Future research in this area will likely focus on:
Biocatalysis: Employing enzymes to perform key transformations under mild conditions, reducing the need for harsh reagents and protecting groups.
Flow Chemistry: Integrating sustainable starting materials with continuous flow processes to improve efficiency, safety, and scalability.
Solvent-Free Synthesis: Developing solvent-free reaction conditions to minimize waste and environmental impact, aligning with green chemistry principles. smolecule.com
Integration with Machine Learning for Synthetic Planning and Prediction of Reactivity
For a target molecule like this compound, ML can be applied in several ways:
Retrosynthesis Planning: AI-driven retrosynthesis tools can analyze the target structure and propose multiple synthetic pathways, drawing from vast databases of known reactions. discoveracs.orgchemcopilot.com These tools can uncover non-intuitive disconnections and suggest novel routes that a human chemist might overlook.
Reaction Outcome and Condition Prediction: ML models can predict the major product of a reaction, its yield, and even its stereoselectivity based on the reactants, reagents, and solvents used. mit.eduacs.org This predictive power can significantly reduce the amount of trial-and-error experimentation required in the lab. For instance, a neural network model trained on millions of reactions can recommend suitable catalysts, solvents, and temperatures for a given transformation. nih.gov
Reactivity Prediction: By learning from large datasets, algorithms can identify patterns in molecular structures that correlate with reactivity. This can help in predicting the reactivity of different positions on the azabicyclo[3.2.1]octane core, guiding the design of more efficient syntheses.
The integration of these computational tools promises to accelerate the discovery and development of synthetic routes to complex molecules, making the process more efficient and predictable. nih.govarxiv.org
| Machine Learning Application | Function | Potential Impact |
| Retrosynthesis | Proposes synthetic routes to a target molecule. | Accelerates discovery of novel and efficient syntheses. |
| Reaction Prediction | Predicts products, yields, and optimal conditions. | Reduces experimental optimization time and resources. |
| Reactivity Analysis | Identifies reactive sites on a molecule. | Guides strategic planning of synthetic steps. |
Theoretical Advances in Understanding the Fundamental Properties of the Azabicyclo[3.2.1]octane Core
Computational chemistry provides invaluable insights into the structural and electronic properties of molecules, which govern their reactivity and biological function. Theoretical methods, particularly Density Functional Theory (DFT), are increasingly used to study the 8-azabicyclo[3.2.1]octane system. rroij.comdoaj.org
Future theoretical research will likely delve deeper into:
Conformational Analysis: The bicyclic structure of the azabicyclo[3.2.1]octane core is conformationally constrained, yet flexible. Detailed computational studies can map the potential energy surface of substituted derivatives like this compound, identifying the most stable conformers and the energy barriers between them. montclair.edu This information is critical for understanding receptor binding and predicting biological activity.
Electronic Structure and Reactivity: DFT calculations can elucidate the electronic properties of the scaffold, such as charge distribution and frontier molecular orbital energies. rroij.comresearchgate.net This helps in predicting the regioselectivity and stereoselectivity of reactions, complementing experimental findings. For example, computational models can predict the selectivity of reactions by analyzing ensembles of transition state structures. nih.govacs.org
Spectroscopic Characterization: Theoretical calculations can predict spectroscopic data (e.g., NMR, IR spectra), which aids in the structural elucidation and characterization of newly synthesized compounds.
These computational investigations provide a molecular-level understanding that is often difficult to obtain through experimental means alone, guiding the rational design of new synthetic strategies and novel bioactive molecules.
Design and Synthesis of New Azabicyclo[3.2.1]octane Scaffolds as Versatile Synthons
The 8-azabicyclo[3.2.1]octane framework is not only a target but also a starting point for the synthesis of more complex molecules. Its rigid, three-dimensional structure makes it an excellent scaffold for presenting functional groups in well-defined spatial orientations, a desirable feature in medicinal chemistry. acs.orgrsc.orgresearchgate.netwhiterose.ac.uk
Future directions in this area involve:
Scaffold Hopping and Diversification: Using the this compound core as a building block, chemists can develop libraries of new compounds by functionalizing the nitrogen atom or other positions on the rings. acs.orgnih.gov This allows for systematic exploration of the chemical space around the core scaffold to optimize biological activity.
Development of Novel Building Blocks: The synthesis of novel, highly functionalized azabicyclo[3.2.1]octane derivatives creates a toolbox of versatile synthons for use in drug discovery and materials science. acs.orgnih.gov These building blocks can be designed to incorporate specific reactive handles, allowing for their easy incorporation into larger molecules through modular synthetic approaches.
Application in Fragment-Based Drug Discovery: The rigid core can serve as a starting fragment in fragment-based drug discovery (FBDD), where small, low-affinity fragments are identified and then grown or linked to create more potent leads.
The continued development of the 8-azabicyclo[3.2.1]octane system as a versatile synthon will undoubtedly lead to the discovery of new molecules with important applications in medicine and beyond. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
